4'-(2-Acetoxyethoxy)acetophenone
Overview
Description
4’-(2-Acetoxyethoxy)acetophenone is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of an acetophenone core substituted with an acetoxyethoxy group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4’-(2-Acetoxyethoxy)acetophenone is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Safety and Hazards
Preparation Methods
The synthesis of 4’-(2-Acetoxyethoxy)acetophenone typically involves the reaction of 4-hydroxyacetophenone with ethylene oxide followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the initial reaction and an acid catalyst for the acetylation step . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4’-(2-Acetoxyethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed depend on the specific reaction and conditions applied.
Mechanism of Action
The mechanism by which 4’-(2-Acetoxyethoxy)acetophenone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
4’-(2-Acetoxyethoxy)acetophenone can be compared with other acetophenone derivatives such as:
4’-Methoxyacetophenone: Similar in structure but with a methoxy group instead of an acetoxyethoxy group.
4’-Ethoxyacetophenone: Contains an ethoxy group, differing in its reactivity and applications.
4’-Hydroxyacetophenone: The hydroxyl group makes it more reactive in certain chemical reactions.
The uniqueness of 4’-(2-Acetoxyethoxy)acetophenone lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4-acetylphenoxy)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)11-3-5-12(6-4-11)16-8-7-15-10(2)14/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEONNVSUEWQGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339917 | |
Record name | 4'-(2-Acetoxyethoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75230-41-0 | |
Record name | 4'-(2-Acetoxyethoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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